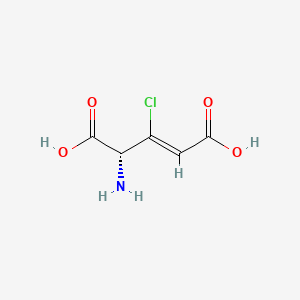

4-Amino-3-chloro-2-pentenedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90288-29-2 |

|---|---|

Molecular Formula |

C5H6ClNO4 |

Molecular Weight |

179.56 g/mol |

IUPAC Name |

(Z,4R)-4-amino-3-chloropent-2-enedioic acid |

InChI |

InChI=1S/C5H6ClNO4/c6-2(1-3(8)9)4(7)5(10)11/h1,4H,7H2,(H,8,9)(H,10,11)/b2-1-/t4-/m0/s1 |

InChI Key |

OZYCMBRXDKOFGB-XDSMRRFISA-N |

SMILES |

C(=C(C(C(=O)O)N)Cl)C(=O)O |

Isomeric SMILES |

C(=C(/[C@@H](C(=O)O)N)\Cl)\C(=O)O |

Canonical SMILES |

C(=C(C(C(=O)O)N)Cl)C(=O)O |

Synonyms |

2-amino-3-chloro-3-pentenedioic 3-ACPA 4-amino-3-chloro-2-pentenedioic acid |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Chloro 2 Pentenedioic Acid and Its Precursors

Modern and Green Chemistry Approaches in 4-Amino-3-chloro-2-pentenedioic acid Synthesis

Catalytic Synthesis Pathways (e.g., Metal-catalyzed, Organocatalysis)

Catalytic methods offer elegant and efficient solutions for constructing the key bonds in this compound.

Metal-catalyzed Synthesis: Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-C and C-X bond formation. mdpi.comnih.gov For a molecule like this compound, palladium-catalyzed cross-coupling reactions could be envisioned for the formation of the carbon skeleton. mdpi.comnih.gov For instance, a suitably protected 3-amino-pentenedioic acid derivative could be subjected to a palladium-catalyzed chlorination. Alternatively, a precursor containing a halogen at the 3-position could undergo a coupling reaction to introduce the amino group. nih.gov Copper-catalyzed reactions are also prominent in amino acid synthesis. For example, copper(II) salen complexes have been shown to be effective catalysts for the asymmetric alkylation of alanine (B10760859) enolates, a reaction type that could be adapted to build the carbon backbone of the target molecule. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing complementary reactivity and selectivity. rsc.orgrsc.org For the synthesis of this compound, organocatalytic methods could be particularly useful for establishing the stereochemistry of the amino group. Chiral primary or secondary amine-thioureas, derived from simple amino acids, have been developed as efficient catalysts for various asymmetric transformations that could lead to chiral building blocks for the target molecule. rsc.org Furthermore, enantioselective organocatalytic approaches are widely used to access noncanonical α-amino acids, which are valuable precursors in complex syntheses. rsc.org

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Palladium Complexes | C-C and C-Cl bond formation | High efficiency, functional group tolerance |

| Copper Complexes | Asymmetric alkylation for backbone construction | Good enantioselectivity |

| Chiral Amine-Thioureas | Asymmetric transformations for stereocontrol | Metal-free, high enantioselectivity |

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, has revolutionized the way chemical reactions are performed, offering significant advantages in terms of safety, efficiency, and scalability. nih.govuzh.chnih.govamidetech.com The application of flow chemistry to the synthesis of this compound could provide a robust and scalable manufacturing process.

A hypothetical flow synthesis could involve the sequential transformation of a starting material through different reactor modules, each dedicated to a specific reaction step. For instance, the introduction of the chloro and amino groups could be performed in separate, temperature-controlled microreactors. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities, while minimizing the formation of byproducts. uzh.chamidetech.com Furthermore, the integration of in-line purification and analysis tools can enable real-time monitoring and optimization of the process. The principles of solid-phase peptide synthesis, where reagents are passed over a solid support, have been successfully translated to flow chemistry and could be adapted for the synthesis of amino acid derivatives. nih.govuzh.ch

| Flow Chemistry Advantage | Relevance to Synthesis |

| Precise reaction control | Improved yield and selectivity |

| Enhanced safety | Handling of potentially hazardous reagents and intermediates |

| Scalability | Facile transition from laboratory to industrial production |

| Automation | High-throughput synthesis and optimization |

Sustainable Reagents and Solvents in Laboratory and Industrial Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. nih.gov In the context of synthesizing this compound, the selection of sustainable reagents and solvents is crucial for minimizing the environmental impact.

The use of water as a solvent is highly desirable, and certain metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, can be performed in aqueous media. nih.gov The development of water-compatible protecting groups and activators is an active area of research that could benefit the synthesis of polar molecules like the target compound. uzh.ch In addition to water, other green solvents such as ethanol (B145695) or supercritical carbon dioxide could be explored. The use of catalytic methods, as discussed previously, inherently contributes to sustainability by reducing the amount of waste generated compared to stoichiometric reactions.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The biological activity of this compound is expected to be highly dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Chiral Auxiliaries in Enantioselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a glycinate (B8599266) Schiff base can be alkylated in the presence of a chiral phase-transfer catalyst to introduce a new stereocenter with high diastereoselectivity. organic-chemistry.org After the desired stereochemistry is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. youtube.com The asymmetric hydrogenation of dehydroamino acid precursors is a well-established method for the synthesis of chiral amino acids. nih.govacs.org Rhodium complexes with chiral phosphine (B1218219) ligands are highly effective catalysts for this transformation, often providing excellent enantioselectivities. acs.org Similarly, copper-catalyzed asymmetric conjugate hydroboration of dehydroamino acid derivatives can provide access to chiral β-hydroxy-α-amino acids, which could serve as versatile intermediates. acs.org

Enzymatic Synthesis and Biocatalysis

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency for chemical transformations. The biosynthesis of [R-(Z)]-4-amino-3-chloro-2-pentenedioic acid in Streptomyces viridogenes involves a FADH2-dependent halogenase, which selectively chlorinates a glutamate (B1630785) or proline precursor. nih.gov This enzymatic halogenation is a key step in the natural production of the compound. nih.govnih.govrsc.orgmdpi.comprinceton.edu

Harnessing such enzymatic machinery for laboratory or industrial synthesis is a highly attractive strategy. The use of isolated halogenating enzymes or whole-cell biocatalysts could provide a direct and environmentally benign route to the target molecule. researchgate.net For instance, threonine aldolases have been used for the synthesis of γ-halogenated β-hydroxy-α-amino acids. researchgate.net Furthermore, aminoacylase (B1246476) enzymes can be used for the kinetic resolution of racemic mixtures of amino acids, providing access to enantiomerically pure compounds. libretexts.org

| Stereoselective Method | Principle | Potential Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry | Asymmetric alkylation of a precursor |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity | Asymmetric hydrogenation of a dehydroamino acid precursor |

| Enzymatic Synthesis | Use of enzymes for highly selective transformations | Direct enzymatic halogenation or resolution of a racemic mixture |

Reaction Mechanisms and Reactivity of 4 Amino 3 Chloro 2 Pentenedioic Acid

Electrophilic and Nucleophilic Reactions of the Pentenedioic Acid Backbone

The pentenedioic acid backbone of 4-Amino-3-chloro-2-pentenedioic acid is characterized by an electron-deficient carbon-carbon double bond and two carbonyl centers, making it susceptible to both electrophilic and nucleophilic attacks.

The carbon-carbon double bond in ACPA is part of an α,β-unsaturated dicarboxylic acid system. This conjugation, along with the presence of an electron-withdrawing chloro group, renders the double bond electron-deficient and thus less reactive towards typical electrophilic additions that are characteristic of electron-rich alkenes. However, under certain conditions, electrophilic attack can still occur.

Data on Predicted Reactivity of the C=C Double Bond:

| Reagent Type | Expected Reactivity | Rationale |

| Halogens (e.g., Br₂) | Possible, but likely slower than simple alkenes | The electron-withdrawing nature of the carboxylic acid and chloro groups deactivates the double bond towards electrophilic attack. |

| Hydrogen Halides (e.g., HBr) | Possible, regioselectivity would be influenced by both electronic and steric factors. | Protonation of the carbonyl oxygen can activate the β-carbon for nucleophilic attack. |

| Michael Addition | Favorable | The electron-deficient nature of the double bond makes it a good Michael acceptor for various nucleophiles. |

The two carboxylic acid groups in this compound are classical sites for nucleophilic acyl substitution. These reactions typically proceed via the activation of the carboxyl group, for instance, by conversion to an acyl chloride or through the use of coupling agents, to facilitate attack by nucleophiles.

Common transformations include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid groups can be converted to their corresponding esters. The reaction rate and yield would be influenced by the steric hindrance around the carbonyl carbons.

Amide Formation: Reaction with amines, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), would yield amides. The intramolecular proximity of the amino group could potentially lead to side reactions or influence the outcome of intermolecular amide formation.

Transformations Involving the Amino Group

The primary amino group at the 4-position is a key nucleophilic center in the molecule, enabling a variety of derivatization reactions.

The nucleophilicity of the amino group allows for a range of chemical modifications:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides under basic conditions to form N-acyl derivatives.

Alkylation: Alkylation of the amino group with alkyl halides can occur, though it may be challenging to control the degree of alkylation (mono-, di-, or tri-alkylation leading to quaternary ammonium (B1175870) salts).

Derivatization: The amino group can react with various reagents to form Schiff bases with aldehydes and ketones, or be subject to other specific derivatization chemistries used for amino acid analysis.

As an amino acid, this compound will exist in different ionic forms depending on the pH of the medium. It possesses at least three ionizable groups: the two carboxylic acid groups and the amino group.

Predicted pKa Values and Dominant Species at Different pH:

| pH Range | Dominant Ionic Form | Description |

| Strongly Acidic (pH < 2) | Cationic | Both carboxyl groups and the amino group are protonated. |

| Moderately Acidic (pH 2-4) | Zwitterionic/Neutral | One carboxyl group is deprotonated, while the amino group remains protonated. |

| Near Neutral (pH ~7) | Anionic | Both carboxyl groups are deprotonated, and the amino group is protonated (as a zwitterion). |

| Strongly Basic (pH > 10) | Dianionic | Both carboxyl groups and the amino group are deprotonated. |

Reactivity of the Chloro Substituent

The chloro group is attached to a vinylic carbon, which significantly impacts its reactivity. Vinylic halides are generally unreactive towards nucleophilic substitution reactions under standard SN1 and SN2 conditions. This is due to the increased strength of the C-Cl bond, which has partial double bond character due to resonance with the adjacent pi-system, and the high energy of the potential vinylic carbocation intermediate.

However, under more forcing conditions or through alternative mechanisms such as addition-elimination or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), substitution of the chloro group could potentially be achieved. These advanced synthetic methods would likely be necessary to modify this position of the molecule.

Nucleophilic Substitution Reactions (e.g., SN1, SN2, SNAr)

No specific studies detailing the nucleophilic substitution reactions at the chlorinated carbon of This compound were found. Generally, vinyl chlorides are known to be unreactive towards traditional S\N1 and S\N2 reactions due to the high energy of the vinylic carbocation intermediate and the increased strength of the sp² C-Cl bond. doubtnut.com However, without experimental data for this specific molecule, which also contains activating amino and carboxylic acid groups, any discussion of its reactivity in this context would be purely speculative.

Elimination Reactions and Unsaturation Introduction

There is no available literature that specifically investigates the elimination reactions of This compound . Such reactions, which would likely involve the removal of hydrogen chloride to introduce further unsaturation, have not been documented for this compound. The general principles of elimination reactions (E1, E2, E1cb) are well-established, but their applicability and the specific conditions required for this molecule are unknown. curlyarrows.com

Cyclization and Rearrangement Pathways of this compound and its Derivatives

The potential for this molecule to undergo cyclization or rearrangement is high due to the presence of multiple functional groups. However, specific research in this area is absent.

Intramolecular Cyclization Reactions leading to Heterocycles

No published research was found describing the intramolecular cyclization of This compound or its derivatives to form heterocyclic compounds. While amino acids are valuable precursors for synthesizing heterocycles, the specific pathways for this compound have not been explored. nih.govnih.gov

Isomerization and Tautomerization Studies

Specific studies on the isomerization and tautomerization of This compound are not available. The molecule possesses functionalities that could lead to interesting tautomeric equilibria, such as imine-enamine tautomerism. patsnap.comnumberanalytics.com However, no experimental or computational studies have been published to characterize these potential equilibria for this specific compound.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

A complete lack of information exists in the scientific literature regarding the kinetics and thermodynamics of any chemical transformation involving This compound . No data tables or research findings on reaction rates, activation energies, or thermodynamic parameters for its reactions could be located.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Amino 3 Chloro 2 Pentenedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. Initial characterization of 4-Amino-3-chloro-2-pentenedioic acid, isolated from a fermentation broth of a Streptomyces species, relied on magnetic resonance spectroscopy to establish its fundamental structure as a new unsaturated glutamic acid analog. nih.gov Biosynthetic studies utilizing ¹³C and ¹⁵N labeled precursors have further underscored the power of NMR in tracing the metabolic origins of its carbon and nitrogen atoms.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To fully delineate the proton and carbon frameworks of this compound, a suite of multidimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons within the molecule's backbone and side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques are crucial for establishing the direct one-bond correlations between protons and their attached carbon atoms. This would enable the unambiguous assignment of the carbon chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the stereochemistry and spatial proximity of atoms. For this compound, NOESY would be critical in establishing the Z-configuration of the double bond and the relative stereochemistry of the chiral center at C4.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below. Actual experimental values would be necessary for a definitive assignment.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | NOESY Correlations |

| 2 | 5.8 - 6.2 | 110 - 115 | H4 | H4 |

| 3 | - | 135 - 140 | H2, H4 | - |

| 4 | 4.0 - 4.4 | 50 - 55 | H2, H5 | H2 |

| 5 | - | 170 - 175 | H4 | - |

| 1' (COOH) | - | 168 - 173 | H2 | - |

Variable Temperature NMR for Conformational Analysis and Exchange Processes

The presence of multiple rotatable bonds in this compound suggests the possibility of conformational isomers in solution. Variable-temperature (VT) NMR studies can provide valuable insights into these dynamic processes. rsc.orgscielo.br By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and signal broadening. researchgate.net This information can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for conformational exchange and to identify the preferred conformation(s) in solution. For instance, rotation around the C4-C5 bond could be monitored to understand the spatial arrangement of the carboxylic acid group relative to the rest of the molecule.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound. This technique would confirm the molecular formula C₅H₆ClNO₄. The presence of chlorine would be readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights and Trace Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is invaluable for elucidating fragmentation pathways and for the sensitive detection of the compound in complex mixtures. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), are often coupled with MS/MS to trace the fate of individual atoms during fragmentation, providing a deeper understanding of the fragmentation mechanisms. nih.govnih.gov

A proposed fragmentation pathway for this compound is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of a water molecule from a carboxylic acid group. |

| [M+H]⁺ | [M+H - CO₂]⁺ | 44 | Decarboxylation from one of the carboxylic acid groups. |

| [M+H]⁺ | [M+H - HCl]⁺ | 36 | Loss of hydrogen chloride. |

| [M+H]⁺ | [M+H - NH₃]⁺ | 17 | Loss of ammonia (B1221849) from the amino group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amine) | 3400 - 3250 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=C (Alkene) | 1680 - 1620 | Stretching |

| C-Cl (Chloroalkane) | 800 - 600 | Stretching |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Cl bonds, which often show strong Raman signals. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for a more complete assignment of the observed vibrational bands to specific molecular motions.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. The initial characterization of [R-(Z)]-4-amino-3-chloro-2-pentenedioic acid, a new antibiotic isolated from a strain of Streptomyces, utilized X-ray diffraction to confirm its structure. nih.gov

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, obtaining a suitable single crystal is the critical first step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from an appropriate solvent system.

While the original study confirmed the structure, detailed crystallographic data for this compound is not widely available in the public domain. However, a typical crystallographic data table for a small organic molecule of similar complexity would include the parameters listed below.

Illustrative Data Table: Note: The following data is representative of a small organic molecule and is provided for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₅H₆ClNO₄ | The elemental composition of the molecule. |

| Formula Weight | 179.56 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system to which the unit cell belongs. |

| Space Group | P2₁/c | The symmetry of the crystal lattice. |

| a, b, c (Å) | a = 8.5, b = 12.2, c = 7.9 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 789.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.510 | The theoretical density of the crystal. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |

| Temperature (K) | 293 | The temperature at which the data was collected. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool in chemical analysis for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are employed to ensure its purity and to analyze its different forms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. It is used for both purification of the compound from reaction mixtures or fermentation broths and for the quantitative determination of its purity.

In a typical HPLC analysis of an amino acid derivative, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the double bond in this compound is expected to have a UV absorbance. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Specific HPLC methods for this compound are not detailed in the available literature. The development of a robust HPLC method would involve optimizing parameters such as the column type, mobile phase composition, gradient elution profile, and detector wavelength to achieve a sharp, symmetrical peak with a reasonable retention time.

Illustrative Data Table: Note: The following HPLC parameters are hypothetical and serve as an example for the analysis of this compound.

| Parameter | Illustrative Condition | Purpose |

| Instrument | Agilent 1260 Infinity II LC System | The HPLC instrument used for the analysis. |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | The stationary phase for separating the compound from impurities. |

| Mobile Phase A | 0.1% Formic acid in Water | The aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | The organic component of the mobile phase. |

| Gradient | 5% to 95% B over 15 minutes | The program for changing the mobile phase composition to elute compounds. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |

| Column Temperature | 30 °C | The temperature of the column during the separation. |

| Detection | UV at 210 nm | The wavelength used to detect the compound. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Expected Retention Time | ~7.5 min | The time at which the compound is expected to elute from the column. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile due to their zwitterionic nature. Therefore, derivatization is a mandatory step to increase their volatility for GC-MS analysis. sigmaaldrich.comnih.gov

Common derivatization strategies for amino acids involve esterification of the carboxylic acid groups followed by acylation of the amino groups. mdpi.com For example, the compound could be treated with an alcohol (e.g., methanol, propanol) in an acidic medium to form the corresponding ester, followed by reaction with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to derivatize the amino group. nih.gov

The resulting volatile derivative can then be separated by GC and detected by MS. The mass spectrometer provides a mass spectrum, which is a fingerprint of the molecule showing its molecular ion and characteristic fragmentation patterns. This information is highly valuable for structural confirmation. The biosynthesis of [R-(Z)]-4-amino-3-chloro-2-pentenedioic acid was investigated using GC-MS analysis of its pertrimethylsilyl derivative. jst.go.jp

Illustrative Data Table: Note: The following GC-MS data is hypothetical and illustrates a potential fragmentation pattern for a derivatized form of this compound. The specific derivative and its fragmentation would need to be experimentally determined.

| Parameter | Illustrative Detail | Description |

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Reagent used to create a volatile derivative. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | The capillary column used for separation. |

| Carrier Gas | Helium at 1.2 mL/min | The inert gas that carries the sample through the column. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) | The temperature program for the GC oven. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | The method used to ionize the sample in the mass spectrometer. |

| Hypothetical Fragments (m/z) | Mass-to-charge ratios of potential fragments for a di-TBDMS derivative. | |

| [M-57]⁺ | Loss of a tert-butyl group | A common fragment for TBDMS derivatives. |

| [M-159]⁺ | Loss of the COOTBDMS group | A fragment indicating the presence of a derivatized carboxylic acid. |

| Isotopic pattern for Cl | Two peaks with an approximate 3:1 ratio (for fragments containing chlorine) | The characteristic isotopic signature of a chlorine-containing fragment. |

This compound possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((4R) and (4S)). Determining the enantiomeric purity is crucial, as different enantiomers can have distinct biological activities. Chiral chromatography is the primary method for separating and quantifying enantiomers. sigmaaldrich.com

This can be achieved either directly or indirectly. Direct separation involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com Indirect separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net

For the direct analysis of underivatized amino acids, columns based on macrocyclic glycopeptides (e.g., teicoplanin-based CSPs) or crown ethers have proven effective. sigmaaldrich.comresearchgate.net The choice of the chiral selector and the mobile phase composition are critical for achieving enantiomeric resolution. While specific methods for the chiral separation of this compound are not documented, a method would be developed by screening various CSPs and mobile phase conditions.

Illustrative Data Table: Note: The following chiral HPLC conditions are provided as a representative example for the enantiomeric separation of a chiral amino acid. The actual conditions for this compound would require experimental optimization.

| Parameter | Illustrative Condition | Purpose |

| Instrument | UPLC-MS System | High-resolution chromatography coupled with mass spectrometry for sensitive detection. |

| Chiral Column | Astec CHIROBIOTIC T (150 x 4.6 mm, 5 µm) | A teicoplanin-based chiral stationary phase for direct enantioseparation. |

| Mobile Phase | Methanol/Water/Acetic Acid/Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v) | The mobile phase system used to achieve chiral recognition and separation. |

| Flow Rate | 0.8 mL/min | The speed at which the mobile phase passes through the column. |

| Column Temperature | 25 °C | The temperature of the column during the separation. |

| Detection | Mass Spectrometer (ESI+) | For selective and sensitive detection of the enantiomers. |

| Expected Outcome | Baseline separation of the (4R) and (4S) enantiomers with distinct retention times. | The successful separation of the two mirror-image forms of the molecule. |

Theoretical and Computational Chemistry Studies of 4 Amino 3 Chloro 2 Pentenedioic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing detailed information about the electronic distribution, energy, and geometry of molecules. cuny.edu These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Geometry Optimization, Energy Calculations, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable combination of accuracy and computational efficiency. mdpi.com DFT methods are used to determine the ground-state electronic structure of a molecule, from which a wide range of properties can be derived.

Geometry Optimization and Energy Calculations: For 4-Amino-3-chloro-2-pentenedioic acid, DFT calculations, for instance using the B3LYP functional, would be employed to find the minimum energy geometry. researchgate.net This process involves systematically adjusting the atomic coordinates to locate the most stable three-dimensional arrangement of the atoms. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's intrinsic steric and electronic preferences.

Table 1: Hypothetical Optimized Geometrical Parameters for (Z)-4-Amino-3-chloro-2-pentenedioic acid calculated at the B3LYP/6-31G(d) level of theory. This data is illustrative and based on typical values for similar functional groups.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=C | 1.35 Å | |

| C-Cl | 1.74 Å | |

| C-N | 1.40 Å | |

| C-C | 1.51 Å | |

| C=O | 1.21 Å | |

| C-O | 1.34 Å | |

| **Bond Angles (°) ** | ||

| C=C-Cl | 121.5° | |

| C=C-C(OOH) | 123.0° | |

| H-N-H | 118.5° | |

| Dihedral Angles (°) | ||

| Cl-C=C-N | 0.0° (Z-isomer) | |

| O=C-C=C | ~180.0° |

Spectroscopic Property Prediction: Once the geometry is optimized, DFT can be used to predict spectroscopic properties. Vibrational frequency calculations can simulate the infrared (IR) spectrum, helping to assign experimental peaks to specific molecular motions. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental spectra, which is particularly useful for a molecule with multiple distinct carbon and proton environments.

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties and Reactivity

Ab initio (Latin for "from the beginning") methods are based solely on the principles of quantum mechanics without the use of empirical parameters. rsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy, often referred to as the "gold standard" in computational chemistry. nih.gov These methods are particularly valuable for obtaining precise energy values, studying electron correlation effects, and benchmarking the performance of more cost-effective DFT functionals. nih.gov For a molecule like this compound, these high-accuracy calculations can provide definitive insights into its stability and the subtle electronic effects of the chlorine substituent.

Table 2: Illustrative Comparison of Relative Energies for a Conformer of this compound using various theoretical methods. Energies are hypothetical, shown relative to the most stable method (CCSD(T)). This illustrates the typical performance of different levels of theory.

| Method | Basis Set | Relative Energy (kcal/mol) |

| Hartree-Fock (HF) | aug-cc-pVDZ | +5.7 |

| B3LYP | aug-cc-pVDZ | +1.2 |

| MP2 | aug-cc-pVDZ | -0.8 |

| CCSD(T) | aug-cc-pVDZ | 0.0 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. acs.org

For this compound, an all-atom MD simulation in a box of explicit water molecules would be invaluable for understanding its behavior in a biological context. nih.gov Such simulations can reveal:

Conformational Flexibility: The molecule has several rotatable bonds. MD simulations can explore the potential energy surface to identify the most populated conformations and the energy barriers between them.

Solvent Interactions: The simulation can detail how water molecules arrange around the polar amino (-NH2) and carboxylic acid (-COOH) groups, and the more nonpolar chloroalkene backbone. rsc.org Analysis of radial distribution functions (RDFs) can quantify the structure of these hydration shells, showing, for instance, strong hydrogen bonding between water and the carboxyl/amino groups. nih.gov

Table 3: Hypothetical Key Findings from a 100 ns Molecular Dynamics Simulation of this compound in Water. This data is for illustrative purposes.

| Property | Observation | Implication |

| Major Conformer Population | Two primary conformations related to the rotation of the C-C single bond dominate (>85% of simulation time). | The molecule exhibits limited but significant flexibility, which could be important for binding to a biological target. |

| Solvent Accessibility | The two carboxylic acid groups and the amino group show high solvent accessibility and form stable hydrogen bonds with water. | These polar groups are likely key interaction points for solubility and molecular recognition. |

| Hydration Shell Structure | A well-defined first hydration shell is observed around the carboxylate and ammonium (B1175870) groups (in its zwitterionic form). | Strong solute-solvent interactions stabilize the molecule in aqueous solution. |

Reaction Mechanism Predictions using Computational Chemistry

Computational chemistry is a powerful tool for mapping out the detailed steps of a chemical reaction, identifying intermediates, and calculating the energy barriers that determine reaction rates. csmres.co.uk This is particularly useful for understanding the biological activity or synthetic pathways of a molecule. rsc.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

To study a potential reaction of this compound, such as an intramolecular cyclization or its interaction with a biological nucleophile, computational chemists would first locate the transition state (TS) structure for the reaction. nih.gov The TS is the highest energy point along the reaction coordinate. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the located TS correctly connects the desired species. rsc.org The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction's feasibility. rsc.org

Table 4: Hypothetical Activation Energies for a Postulated Reaction of this compound. This data is illustrative for a hypothetical intramolecular reaction.

| Reaction Step | Computational Method | Calculated Activation Energy (ΔE‡) in kcal/mol |

| Nucleophilic attack of amine on carboxyl group | DFT (ωB97X-D/def2-TZVP) | 22.5 |

| Proton transfer (solvent-assisted) | DFT (ωB97X-D/def2-TZVP) | 8.3 |

pKa and Redox Potential Predictions for Physicochemical Characterization

The physicochemical properties of a molecule, such as its acidity (pKa) and redox potential, are critical to its behavior in different chemical and biological environments.

pKa Prediction: The molecule has three ionizable groups: two carboxylic acids and one amino group. Computational methods can predict the pKa of each of these groups by calculating the Gibbs free energy change associated with protonation/deprotonation, often using thermodynamic cycles in combination with a continuum solvent model. researchgate.net Knowing the pKa values is essential for determining the molecule's charge state at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. nih.gov

Redox Potential Prediction: The unsaturated, halogenated system may be susceptible to redox reactions. The redox potential of the molecule can be computationally predicted by calculating the energies of its oxidized and reduced forms. nih.gov This information could be relevant if the molecule's antibiotic mechanism involves redox cycling or interaction with metallic cofactors in enzymes.

Table 5: Illustrative Predicted pKa Values for the Ionizable Groups of this compound. Values are hypothetical and based on typical ranges for these functional groups.

| Ionizable Group | Predicted pKa | Predominant form at pH 7.4 |

| Carboxylic Acid (C1) | ~2.1 | -COO⁻ |

| Carboxylic Acid (C5) | ~4.0 | -COO⁻ |

| Amino Group (N4) | ~9.5 | -NH₃⁺ |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches (focused on physicochemical descriptors and non-biological applications)

Specific research findings and data tables for QSAR/QSPR studies of this compound are not available in the current body of scientific literature.

Derivatization and Analog Synthesis of 4 Amino 3 Chloro 2 Pentenedioic Acid for Structure Property Exploration

Chemical Modification of the Amino Group (e.g., Protection, Amide Formation)

The primary amino group in 4-Amino-3-chloro-2-pentenedioic acid is a key site for modification, allowing for the introduction of a wide array of functionalities through protection and acylation reactions.

Protection of the Amino Group: Standard protecting groups used in peptide synthesis are readily applicable to the amino group of this compound. The choice of protecting group is dictated by the desired stability and the conditions required for its removal. Commonly employed protecting groups include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by mild bases such as piperidine. This orthogonality with the Boc group allows for selective deprotection strategies in more complex synthetic schemes.

Benzyloxycarbonyl (Z): This group is installed using benzyl chloroformate (Cbz-Cl) and is typically removed by catalytic hydrogenation, which may also affect the vinyl chloride moiety, or by strong acids.

The selection of an appropriate protecting group is critical to prevent unwanted side reactions at the amino group while other parts of the molecule are being modified.

Amide Formation: The nucleophilic nature of the amino group allows for the formation of amide bonds with a wide range of carboxylic acids. This derivatization is a powerful tool for introducing diverse substituents and for incorporating the this compound moiety into larger molecules, such as peptides. Standard peptide coupling reagents can be employed to facilitate this reaction, including:

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency.

Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The reaction conditions, including solvent, temperature, and the specific coupling reagent, can be optimized to achieve high yields and purity of the desired amide products. Challenges may arise from the steric hindrance posed by the substituents on the pentenedioic acid backbone, potentially requiring stronger coupling agents or longer reaction times.

| Modification | Reagents and Conditions | Resulting Functional Group | Key Considerations |

| Boc Protection | (Boc)₂O, base (e.g., NaHCO₃), solvent (e.g., THF/water) | N-Boc-amino acid | Acid-labile protection. |

| Fmoc Protection | Fmoc-Cl or Fmoc-OSu, base, solvent | N-Fmoc-amino acid | Base-labile protection. |

| Z Protection | Cbz-Cl, base, solvent | N-Z-amino acid | Removed by hydrogenation or strong acid. |

| Amide Formation | R-COOH, Coupling agent (e.g., EDC/HOBt), base, solvent | N-Acyl-amino acid | Choice of coupling reagent is crucial for efficiency. |

Chemical Modification of the Chloro Substituent (e.g., Dehalogenation, Substitution with other Halogens or Functional Groups)

The vinyl chloride moiety presents a unique opportunity for diversification, although its reactivity is generally lower than that of alkyl halides due to the sp²-hybridized carbon and potential resonance effects.

Dehalogenation: Reductive dehalogenation of the vinyl chloride can be achieved to yield the corresponding alkene. This transformation can be accomplished using various methods, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Care must be taken as this method can also reduce the double bond and potentially cleave certain protecting groups (e.g., Z-group).

Radical-based Reductions: Using radical initiators and a hydrogen donor, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN).

Substitution Reactions: Direct nucleophilic substitution of the chlorine atom on the vinyl group is generally challenging due to the high energy of the transition state. However, transition metal-catalyzed cross-coupling reactions offer a powerful alternative for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base can introduce aryl or vinyl substituents.

Stille Coupling: Coupling with organostannanes using a palladium catalyst can form new C-C bonds.

Heck Reaction: Palladium-catalyzed reaction with alkenes can lead to the formation of substituted dienes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to replace the chlorine with a nitrogen-containing functional group.

The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent system. The electronic and steric properties of the this compound derivative will also influence the reaction outcome.

| Modification | Reagents and Conditions | Resulting Functional Group | Key Considerations |

| Dehalogenation | H₂, Pd/C | Alkene | Potential for over-reduction. |

| Bu₃SnH, AIBN | Alkene | Radical-based method. | |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Substituted alkene | Forms C-C bonds. |

| Stille Coupling | R-SnBu₃, Pd catalyst | Substituted alkene | Forms C-C bonds. |

| Buchwald-Hartwig | R₂NH, Pd catalyst, base | Vinyl amine derivative | Forms C-N bonds. |

Modifications to the Carboxylic Acid Moieties (e.g., Esterification, Amide Formation, Decarboxylation)

The two carboxylic acid groups provide ample opportunities for derivatization to modulate polarity, solubility, and biological interactions.

Esterification: The carboxylic acid groups can be converted to esters using standard methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides in the presence of a base. Selective mono-esterification can be challenging due to the similar reactivity of the two carboxyl groups. However, strategies such as using a large excess of the diacid, employing enzymatic catalysis, or using protecting group strategies can favor the formation of the mono-ester.

Amide Formation: Similar to the amino group, the carboxylic acid moieties can be activated and reacted with amines to form amides. This allows for the introduction of a wide range of substituents and the creation of peptide-like structures. The use of coupling reagents, as described in section 6.1, is standard practice. Selective mono-amidation can be achieved under carefully controlled conditions or through the use of an orthoester-protected diacid.

Decarboxylation: Decarboxylation of one or both carboxylic acid groups would lead to significant structural simplification. Decarboxylation of α,β-unsaturated carboxylic acids can sometimes be achieved by heating, particularly if there is a β-carbonyl group or other stabilizing feature. The specific conditions required for the decarboxylation of this compound would need to be determined experimentally.

| Modification | Reagents and Conditions | Resulting Functional Group | Key Considerations |

| Diesterification | R-OH, acid catalyst | Diester | Straightforward conversion of both carboxyl groups. |

| Monoesterification | Diacid in excess, R-OH, catalyst | Monoester | Requires specific strategies for selectivity. |

| Diamide Formation | R-NH₂, Coupling agent | Diamide | Symmetrical derivatization. |

| Monoamide Formation | Controlled stoichiometry or protecting groups | Monoamide | Requires careful reaction control. |

| Decarboxylation | Heat, potentially with catalyst | Alkene | May require harsh conditions. |

Synthesis of Stereochemical Analogues and Conformational Lock Studies

The stereochemistry at the C4 position and the geometry of the C2-C3 double bond are critical determinants of the molecule's three-dimensional shape and, consequently, its biological activity.

Synthesis of Stereoisomers: The naturally occurring form of this compound possesses a specific stereochemistry. The synthesis of its enantiomer and diastereomers is a key objective for structure-activity relationship (SAR) studies. This can be achieved through asymmetric synthesis, for example, by using chiral auxiliaries or catalysts in the key bond-forming steps of a de novo synthesis. Stereoselective reduction of a precursor ketone or stereoselective addition to an imine are potential strategies.

Conformational Lock Studies: To understand the bioactive conformation of this compound, the synthesis of conformationally restricted analogs is a powerful approach. This can be achieved by introducing cyclic constraints into the molecule's backbone. For instance, the pentenedioic acid chain could be incorporated into a cyclic system, such as a cyclopentene or cyclohexene ring, to limit the rotational freedom around the single bonds. The synthesis of such "conformational locks" can provide valuable insights into the spatial arrangement of the key functional groups required for biological activity. The design of these analogs often draws inspiration from the synthesis of conformationally constrained analogs of other amino acids, such as glutamic acid.

Design and Synthesis of Scaffolds Incorporating the this compound Moiety

The unique structure of this compound makes it an attractive building block for the design and synthesis of novel molecular scaffolds for applications in medicinal chemistry and materials science.

Peptidomimetics: Incorporating this compound into peptide chains can introduce conformational constraints and novel side-chain functionalities. The vinyl chloride group can serve as a handle for further chemical modifications within the peptide sequence. The dicarboxylic acid nature of the molecule also allows it to act as a linker between two peptide chains or as a branching point in the construction of dendritic peptide structures.

Heterocyclic Scaffolds: The functional groups of this compound can be utilized in cyclization reactions to generate novel heterocyclic scaffolds. For example, intramolecular reactions between the amino group and one of the carboxylic acid groups could lead to the formation of lactams. The vinyl chloride and the remaining carboxylic acid could then be further functionalized.

Dicarboxylic Acid-Based Scaffolds: The dicarboxylic acid functionality can be used as a central scaffold to which other chemical moieties are attached. For example, both carboxylic acid groups can be functionalized with different pharmacophores to create bivalent ligands capable of interacting with two distinct binding sites on a biological target.

Applications of 4 Amino 3 Chloro 2 Pentenedioic Acid and Its Derivatives in Chemical Science

Role as a Synthetic Building Block in Complex Molecule Synthesis

The structural features of 4-Amino-3-chloro-2-pentenedioic acid, including a chiral center, a vinyl chloride moiety, and two carboxylic acid groups, theoretically position it as a versatile starting material for the synthesis of more complex molecules.

Precursor to Biologically Relevant Scaffolds and Heterocyclic Compounds

Amino acids are fundamental building blocks for a vast array of biologically important molecules, including peptides and alkaloids. Specifically, substituted amino acids are often employed in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceuticals. For instance, the amino and carboxyl groups of an amino acid can be utilized in condensation reactions to form various ring systems.

While there is extensive literature on the use of amino acids in heterocyclic synthesis, specific examples detailing the use of this compound as a precursor are not readily found in peer-reviewed journals. nih.gov General methodologies suggest that the amino group could react with dicarbonyl compounds to form pyrroles or with other bifunctional reagents to yield a variety of nitrogen-containing heterocycles. The presence of the chloro-alkene functionality could also allow for subsequent cross-coupling reactions to introduce further molecular diversity.

Scaffold for Design of Novel Chemical Entities

The carbon backbone of this compound can serve as a scaffold to which various functional groups can be attached, leading to the creation of novel chemical entities. The dicarboxylic acid functionality allows for the formation of amides, esters, and other derivatives, while the amino group can be acylated, alkylated, or used as a handle for further synthetic transformations. The chloro substituent on the double bond offers a site for nucleophilic substitution or cross-coupling reactions, further expanding the potential for creating a library of new compounds. Despite this potential, specific research dedicated to using this compound as a scaffold for novel chemical entities (excluding biological activity studies) is not prominently documented.

Potential in Materials Science and Polymer Chemistry

The bifunctional nature of this compound suggests its potential utility in the realm of materials science, particularly in the synthesis of novel polymers and coordination compounds.

Monomer for Polymerization to Novel Polymeric Materials

The presence of two carboxylic acid groups and an amino group makes this compound a potential AB-type or A2B-type monomer for step-growth polymerization. Polyamides or polyesters could theoretically be synthesized through the reaction of the amino and carboxyl functionalities. The resulting polymers would possess pendant chloro-alkene groups, which could be used for post-polymerization modification, such as cross-linking or grafting of other polymer chains. This could lead to materials with unique thermal, mechanical, or optical properties. However, there is a lack of published research on the successful polymerization of this specific monomer.

Ligand in Coordination Chemistry

Amino acids are well-known for their ability to act as chelating ligands, coordinating to metal ions through their amino and carboxylate groups. nih.gov this compound could function as a bidentate or potentially a tridentate ligand, depending on the coordination mode and the metal center involved. The formation of metal complexes could lead to new materials with interesting magnetic, electronic, or catalytic properties. The field of coordination chemistry is vast, but specific studies on the coordination complexes of this compound are not found in the current body of scientific literature.

Applications in Catalysis (e.g., as a chiral ligand for asymmetric catalysis)

The inherent chirality of this compound makes it a candidate for development as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for the enantioselective synthesis of a wide range of molecules, particularly in the pharmaceutical industry. By coordinating to a metal center, a chiral ligand can create a chiral environment that directs the stereochemical outcome of a catalytic reaction.

Amino acid-derived ligands are a well-established class of chiral ligands. They can be readily modified to fine-tune their steric and electronic properties. While the potential exists to derivatize this compound into a novel chiral ligand, for example, by converting the carboxylic acid groups into phosphine (B1218219) or oxazoline (B21484) functionalities, there are no specific reports of its use in this context.

Following an extensive review of scientific literature and chemical databases, it has been determined that there is no documented use of This compound or its derivatives as a reference standard or derivatization agent in the field of advanced analytical chemistry for complex mixture analysis.

Therefore, no data tables with research findings on its use in this specific analytical application can be provided.

Environmental and Green Chemistry Considerations for 4 Amino 3 Chloro 2 Pentenedioic Acid

Degradation Pathways in Environmental Matrices (e.g., Photodegradation, Biodegradation Mechanisms, Hydrolysis)

The environmental persistence of 4-Amino-3-chloro-2-pentenedioic acid is determined by its susceptibility to various degradation processes, including photodegradation, biodegradation, and hydrolysis. While direct studies on this specific compound are limited, its structural features—an unsaturated carboxylic acid, a vinyl chloride moiety, and an amino acid backbone—provide a basis for predicting its likely environmental fate.

Photodegradation:

Unsaturated carboxylic acids can undergo photodegradation through direct photolysis or indirect photo-oxidation initiated by photochemically generated reactive species like hydroxyl radicals. The double bond in the 2-pentenedioic acid structure is a potential site for photochemical reactions. For instance, photocatalytic decarboxylation of carboxylic acids can occur in the presence of semiconductor photocatalysts like TiO2, leading to the formation of alkanes and CO2 nih.gov. The presence of the chlorine atom might influence the electronic properties of the double bond, potentially affecting the rate and mechanism of photodegradation.

Biodegradation Mechanisms:

The compound is a natural product of Streptomyces species, which are known for their ability to produce a vast array of secondary metabolites, including antibiotics. The same genus, Streptomyces, has also been identified as a potent degrader of various chemical compounds, including organochlorine pesticides nih.govresearchgate.net. This suggests that the producing organisms, or other soil microorganisms, may possess the enzymatic machinery to degrade this compound.

Actinobacteria, the group to which Streptomyces belongs, are known to utilize pesticides as a carbon source, breaking them down into non-toxic inorganic compounds researchgate.net. The degradation of organochlorines by actinobacteria can involve enzymes such as dehydrochlorinases and dehalogenases nih.gov. It is plausible that similar enzymatic pathways could be involved in the breakdown of this compound, starting with the cleavage of the carbon-chlorine bond.

Hydrolysis:

The stability of the vinyl chloride group in this compound towards hydrolysis is a key factor in its environmental persistence. Generally, vinyl chlorides are resistant to hydrolysis under mild conditions quora.com. The carbon-chlorine bond in vinyl chlorides has some double bond character due to resonance, making it stronger and less susceptible to nucleophilic attack compared to alkyl chlorides quora.com. However, hydrolysis can be achieved under more drastic conditions, such as in the presence of strong acids or bases at elevated temperatures researchgate.netuctm.eduoup.com. Therefore, in typical environmental pH ranges, the hydrolysis of the vinyl chloride moiety is expected to be a slow process.

| Degradation Pathway | Key Structural Feature | Predicted Outcome | Influencing Factors |

| Photodegradation | Unsaturated double bond | Potential for photolysis and photo-oxidation | Wavelength of light, presence of photosensitizers |

| Biodegradation | Organochlorine structure | Potential for enzymatic dechlorination and mineralization by soil microbes like Streptomyces | Microbial population, nutrient availability, oxygen levels |

| Hydrolysis | Vinyl chloride group | Likely to be slow under typical environmental conditions | pH, temperature |

Formation and Transformation of Chlorinated Organic Byproducts in Water Treatment Processes

The presence of amino acids in water sources is a concern for drinking water treatment, as they can react with disinfectants like chlorine to form a variety of disinfection byproducts (DBPs) mdpi.comepa.govhealth.state.mn.us. These byproducts can be more toxic than the parent compounds mdpi.com. Given that this compound is an amino acid, its presence in raw water supplies could lead to the formation of undesirable DBPs during chlorination.

The reaction of chlorine with amino acids can lead to the formation of various carbonaceous and nitrogenous DBPs mdpi.comacs.org. The specific byproducts formed depend on factors such as the chlorine-to-amino acid ratio, pH, and the structure of the amino acid acs.orgyoutube.com. For aromatic amino acids, chlorination can lead to the formation of highly toxic chlorophenylacetonitriles (CPANs) mdpi.com.

While this compound is not aromatic, the presence of the amino group and the chlorinated alkene structure suggests that it could be a precursor to various DBPs. The reaction of chlorine with the amino group can form organic chloramines, which can further degrade into aldehydes and nitriles acs.org. The existing chlorine atom on the molecule could also influence the reaction pathways and the types of DBPs formed. The chlorination of bacterial cells themselves can also be a source of DBPs in drinking water nih.gov.

Potential disinfection byproducts from the chlorination of this compound could include:

Trihalomethanes (THMs) and Haloacetic acids (HAAs) : These are common DBPs formed from the reaction of chlorine with natural organic matter epa.gov.

Organic Chloramines : Formed by the reaction of chlorine with the amino group acs.org.

Nitriles and Aldehydes : Formed from the degradation of organic chloramines acs.org.

Other Chlorinated Organic Compounds : The specific structure of the parent molecule could lead to the formation of unique, and potentially more toxic, DBPs.

| Precursor | Treatment Process | Potential Byproducts | Influencing Factors |

| This compound | Chlorination | Trihalomethanes (THMs), Haloacetic acids (HAAs), Organic Chloramines, Nitriles, Aldehydes | Chlorine dose, pH, temperature, reaction time |

| Natural Organic Matter (including amino acids) | Chlorination | Various Carbonaceous and Nitrogenous DBPs | Composition of organic matter, water chemistry |

Green Synthesis and Waste Minimization Strategies in the Production and Handling of this compound

"Green chemistry" principles aim to reduce the environmental impact of chemical processes. For a compound like this compound, which is produced through fermentation, these principles can be applied to both the synthesis and downstream processing.

Green Synthesis:

The natural production of this compound by Streptomyces is inherently a "green" process as it occurs under mild, aqueous conditions. However, improvements can still be made. Strategies for a greener synthesis could include:

Strain Improvement: Genetic engineering of the producing Streptomyces strain to enhance the yield and selectivity of this compound production. This would reduce the formation of unwanted byproducts and simplify purification.

Alternative Feedstocks: Utilizing renewable and waste-based feedstocks for the fermentation process to reduce the reliance on conventional and potentially costly nutrient sources.

Biocatalytic Approaches: Exploring the use of isolated enzymes or whole-cell biocatalysts to perform specific steps in the biosynthetic pathway, potentially offering higher efficiency and purity nih.govnumberanalytics.com. For instance, the development of enantioselective methods can produce valuable building blocks for pharmaceuticals nih.gov.

Waste Minimization:

The production of antibiotics and other fermentation products can generate significant waste streams. The World Health Organization (WHO) has provided guidance on managing antimicrobial waste from manufacturing to curb antimicrobial resistance and ecological damage raps.orgwho.intwho.int. Key strategies for waste minimization in the production of this compound include:

Process Optimization: Fine-tuning fermentation parameters (e.g., temperature, pH, aeration) to maximize product yield and minimize residual nutrients and byproducts in the waste stream.

Solvent Reduction and Recycling: Minimizing the use of organic solvents in extraction and purification steps. Where their use is unavoidable, implementing efficient recycling protocols is crucial.

Waste Treatment: Implementing effective wastewater treatment technologies to remove the active compound and other potentially harmful substances before discharge. Biological treatment systems are a common approach for pharmaceutical wastewater, but care must be taken to avoid the development of antibiotic resistance nih.gov. Pretreatment methods that selectively remove the antibiotic's activity can be employed nih.gov.

Circular Economy Principles: Exploring opportunities to valorize waste streams, for example, by using spent biomass as a fertilizer or for the production of other valuable compounds.

| Green Chemistry Principle | Application in Production of this compound |

| Prevention | Optimize fermentation to reduce byproduct formation. |

| Atom Economy | Utilize biocatalytic methods for higher efficiency. |

| Less Hazardous Chemical Syntheses | The natural fermentation process is inherently less hazardous than many chemical syntheses. |

| Designing Safer Chemicals | Not directly applicable to a natural product, but understanding its environmental fate is key. |

| Safer Solvents and Auxiliaries | Minimize and recycle solvents used in extraction and purification. |

| Design for Energy Efficiency | Optimize fermentation conditions to reduce energy consumption. |

| Use of Renewable Feedstocks | Employ waste-based or renewable sources for fermentation media. |

| Reduce Derivatives | Genetic engineering of the producing strain can reduce the need for protecting groups or derivatization steps. |

| Catalysis | Utilize highly selective biocatalysts (enzymes or whole cells). |

| Design for Degradation | Study the biodegradation pathways to ensure the compound does not persist in the environment. |

| Real-time analysis for Pollution Prevention | Monitor fermentation in real-time to optimize product formation and minimize waste. |

| Inherently Safer Chemistry for Accident Prevention | The use of biological systems at ambient temperature and pressure reduces risks compared to many chemical processes. |

Historical Perspective and Future Research Directions for 4 Amino 3 Chloro 2 Pentenedioic Acid

Early Discoveries and Seminal Contributions to the Chemistry of 4-Amino-3-chloro-2-pentenedioic acid

The initial discovery of this compound was a significant contribution to the field of natural product chemistry. It was first isolated from a fermentation broth of a Streptomyces strain in 1984. nih.gov This novel compound was identified as an unsaturated analog of glutamic acid.

The seminal work involved not only the fermentation and isolation of the compound but also its initial characterization. nih.gov Early researchers utilized a combination of analytical techniques to elucidate its structure. These methods included:

Magnetic Resonance Spectroscopy (MRS): To determine the connectivity of atoms within the molecule.

X-Ray Diffraction: To establish the three-dimensional arrangement of atoms and the stereochemistry of the compound. nih.gov

Initial biological screening revealed that this compound possesses a very narrow spectrum of antibacterial activity, showing notable potency primarily against Micrococcus luteus. nih.gov This early finding provided the first glimpse into the potential biological role of this chlorinated amino acid.

Evolution of Research Foci and Methodological Advancements on this compound

Following its discovery and initial characterization, the research focus on this compound shifted towards understanding its natural synthesis. A key development in this area was the investigation into its biosynthetic origin in Streptomyces viridogenes. A 2006 study provided significant insights, suggesting that the compound is derived from either glutamate (B1630785) or proline. nih.gov The research also indicated that the chlorination step likely involves a FADH2-dependent halogenase, rather than a radical-based mechanism. nih.gov

Methodologically, the study of natural products like this compound has benefited from broader advancements in analytical chemistry. While specific studies detailing the evolution of methods for this particular compound are scarce, the general progression in the analysis of amino acids and other natural products is relevant. Techniques that have become indispensable in the broader field and would be applicable to further studies on this compound include:

High-Performance Liquid Chromatography (HPLC): For the efficient separation and quantification of the compound from complex mixtures.

Capillary Electrophoresis (CE): A powerful technique for separating compounds based on their charge and size, which is well-suited for analyzing amino acids. csusb.edu

Mass Spectrometry (MS): Used in conjunction with chromatographic methods (LC-MS) to provide highly sensitive and specific detection and structural information.

These modern analytical tools offer far greater resolution and sensitivity than the methods available at the time of the compound's initial discovery, enabling more detailed and nuanced investigations.

Identification of Current Knowledge Gaps and Unexplored Areas in this compound Research

Despite the foundational work on its discovery and biosynthesis, significant gaps in our understanding of this compound remain. The available scientific literature on this specific compound is limited, with a notable lack of recent and continuous research following the early 2000s.

Key areas where knowledge is lacking include:

Mechanism of Action: The precise biochemical mechanism by which it exerts its narrow-spectrum antibacterial activity against Micrococcus luteus is not well understood.

Biological Role in Streptomyces: Its natural function within the producing organism, Streptomyces, remains an open question. It is unclear whether it serves as a defense molecule, a signaling molecule, or has another metabolic role.

Chemical Synthesis: While its natural production through fermentation is established, detailed and optimized chemical synthesis routes have not been a major focus of published research.

Derivatization and Structure-Activity Relationships: There is a lack of studies on the synthesis of derivatives of this compound to explore how modifications to its structure would affect its biological activity.

Broader Biological Screening: Its biological activity has not been extensively explored beyond its initial antibacterial screening. Its potential as an antifungal, antiviral, or cytotoxic agent is unknown.

The following interactive table summarizes the identified knowledge gaps:

| Research Area | Specific Knowledge Gap |

| Biochemistry | The detailed molecular target and mechanism of its antibacterial action. |

| Microbial Ecology | The ecological or physiological purpose of the compound for the Streptomyces that produce it. |

| Synthetic Chemistry | Efficient and scalable total synthesis methodologies. |

| Medicinal Chemistry | Structure-activity relationship (SAR) studies through the creation and testing of analogs. |

| Pharmacology | A comprehensive evaluation of its bioactivity against a wider range of microorganisms and cell lines. |

Proposed Avenues for Future Academic Research on this compound

The existing knowledge gaps provide a clear roadmap for future research on this compound. A renewed focus on this unique natural product could yield valuable scientific insights and potentially lead to new applications.

Proposed avenues for future academic research include:

Elucidation of the Mechanism of Action:

Utilizing modern biochemical and genetic techniques to identify the molecular target of this compound in Micrococcus luteus. This could involve affinity chromatography, proteomics, and transcriptomics approaches.

Advanced Biosynthetic Studies:

Sequencing the genome of the producing Streptomyces strain to identify the gene cluster responsible for the biosynthesis of this compound.

Characterizing the enzymes involved in the biosynthetic pathway, particularly the halogenase, to understand the specifics of the chlorination reaction. This could open doors for biocatalytic applications.

Development of Synthetic Strategies:

Designing and optimizing a total chemical synthesis of this compound. This would provide a reliable source of the compound for further research and allow for the creation of derivatives.

Exploration of Chemical Space through Derivatization:

Synthesizing a library of analogs by modifying the amino, chloro, and carboxylic acid functional groups.

Screening these derivatives for a broader range of biological activities, including antibacterial activity against a wider panel of pathogens, as well as antifungal, antiviral, and anticancer properties.

Computational and Modeling Studies:

Employing computational docking and molecular dynamics simulations to predict potential biological targets and to understand the interactions of this compound and its derivatives at a molecular level.

The following table outlines potential future research projects:

| Research Project | Key Objectives | Potential Impact |

| Target Identification and Mechanistic Studies | - Identify the cellular target in M. luteus. - Characterize the mode of inhibition. | - Uncover novel antibiotic mechanisms. - Inform the design of new antibacterial agents. |

| Genomic and Enzymatic Investigation of Biosynthesis | - Identify and characterize the biosynthetic gene cluster. - Isolate and study the key enzymes, especially the halogenase. | - Enable heterologous expression and production. - Provide tools for biocatalysis. |

| Total Synthesis and Analog Development | - Establish an efficient and scalable synthetic route. - Create a diverse library of derivatives. | - Ensure a consistent supply for research. - Explore structure-activity relationships. |

| Broad-Spectrum Bioactivity Screening | - Test the parent compound and its derivatives against a wide array of targets. | - Discover new therapeutic applications for this chemical scaffold. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products